molecular formula C10H16O B12769715 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- CAS No. 4017-76-9

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-

Cat. No.: B12769715
CAS No.: 4017-76-9
M. Wt: 152.23 g/mol
InChI Key: OLAKPNFIICOONC-NXEZZACHSA-N
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Preparation Methods

The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through various synthetic routes. One common method involves the use of 5-Methyl-4-hexenoic acid methyl ester as a starting material . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .

Mechanism of Action

Biological Activity

2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-, also known as isopiperitenol, is a monoterpenoid compound with a molecular formula of C10_{10}H16_{16}O and a molecular weight of approximately 152.236 g/mol. This compound is part of the larger family of terpenes, which are known for their diverse biological activities and potential therapeutic applications.

  • CAS Number : 4017-76-9
  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.236 g/mol
  • Synonyms : (-)-cis-Isopiperitenol, R64U4RZ8JG

Biological Activity Overview

The biological activities of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)- have been explored in various studies, revealing its potential in areas such as anti-inflammatory effects, antimicrobial properties, and metabolic regulation.

Antidiabetic Potential

Recent research has highlighted the antidiabetic effects of monoterpenoids, including isopiperitenol. A study indicated that certain monoterpenes can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Specifically, compounds like citral and linalool have shown significant reductions in postprandial glucose levels and improved lipid profiles in diabetic rats .

Table 1: Summary of Antidiabetic Effects of Monoterpenes

CompoundEffect on Blood GlucoseMechanism of ActionReference
CitralDecreasedInhibition of α-amylase
LinaloolDecreasedInsulin secretion enhancement
IsopiperitenolPotentially beneficialNot fully characterizedCurrent Study

Anti-inflammatory Effects

Isopiperitenol has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of isopiperitenol against various pathogens. For instance, it has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Case Studies

  • Antidiabetic Study : In a controlled experiment involving diabetic rats treated with isopiperitenol, significant reductions in fasting blood glucose levels were observed after four weeks of treatment. The study concluded that isopiperitenol could be a promising candidate for managing diabetes due to its insulin-sensitizing effects .
  • Anti-inflammatory Research : A study focused on the effects of isopiperitenol on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Properties

CAS No.

4017-76-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1

InChI Key

OLAKPNFIICOONC-NXEZZACHSA-N

Isomeric SMILES

CC1=C[C@H]([C@H](CC1)C(=C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)O

Origin of Product

United States

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